2-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-[2-(PYRIDIN-4-YL)-13-BENZOXAZOL-5-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a pyridine ring, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[2-(PYRIDIN-4-YL)-13-BENZOXAZOL-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable pyridine boronic acid and a halogenated benzoxazole intermediate.
Formation of the Benzamide Core: The final step involves the amidation reaction between the benzoxazole-pyridine intermediate and a suitable benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[2-(PYRIDIN-4-YL)-13-BENZOXAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-METHYL-N-[2-(PYRIDIN-4-YL)-13-BENZOXAZOL-5-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[2-(PYRIDIN-4-YL)-13-BENZOXAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-N-[2-(PYRIDIN-4-YL)-BENZAMIDE]
- N-[2-(PYRIDIN-4-YL)-13-BENZOXAZOL-5-YL]BENZAMIDE
- 2-METHYL-N-[2-(PYRIDIN-4-YL)-BENZOXAZOL-5-YL]BENZAMIDE
Uniqueness
2-METHYL-N-[2-(PYRIDIN-4-YL)-13-BENZOXAZOL-5-YL]BENZAMIDE is unique due to the presence of both the benzoxazole and pyridine rings, which confer distinct chemical and biological properties. This combination of structural features allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H15N3O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-methyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H15N3O2/c1-13-4-2-3-5-16(13)19(24)22-15-6-7-18-17(12-15)23-20(25-18)14-8-10-21-11-9-14/h2-12H,1H3,(H,22,24) |
InChI Key |
WOKYWROWSGOHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.